2-[3,5-Bis(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione (C3) is a novel, synthetically derived small molecule identified through high-throughput computational screening. [] It has been investigated for its potential as a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases. [] These kinases play a crucial role in the development and progression of gastric cancers. []
C3 functions as a dual inhibitor of EGFR and HER2 kinases. [] While the precise inhibitory mechanism hasn't been fully elucidated, it is suggested that C3 binds to the ATP-binding site of these kinases, hindering their catalytic activity. [] This inhibition disrupts downstream signaling pathways involved in cell proliferation, adhesion, angiogenesis, and metastasis, ultimately suppressing tumor growth. []
The primary scientific application of C3 identified in the research is its potential as a therapeutic agent for gastric cancers. [] In vitro studies demonstrated its ability to inhibit the kinase activity of both EGFR and HER2 with promising IC50 values. [] Moreover, C3 exhibited anti-proliferative effects against gastric cancer cell lines (KATOIII and Snu-5) with low nanomolar GI50 values. [] These findings suggest that C3 warrants further investigation as a potential lead compound for developing novel therapies against gastric cancers. []
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: